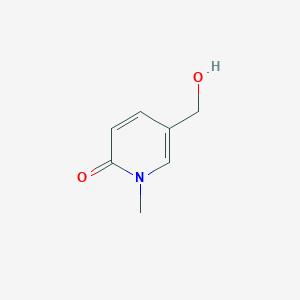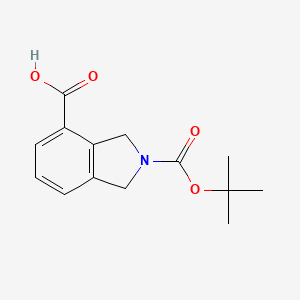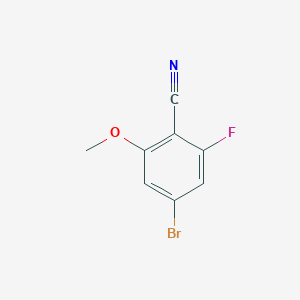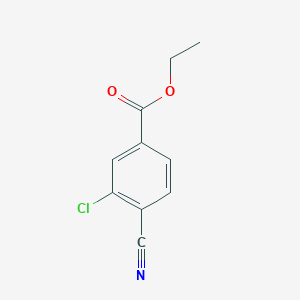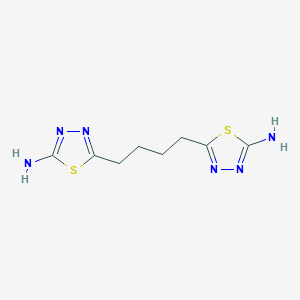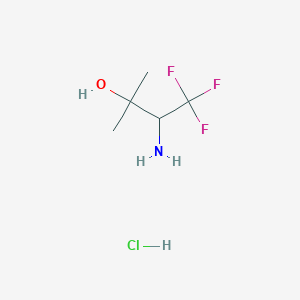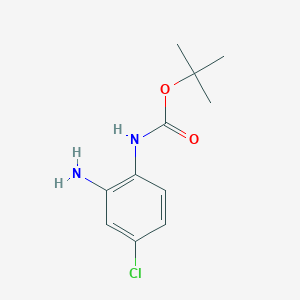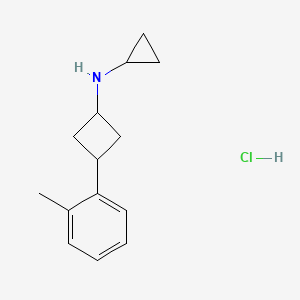
N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine hydrochloride
Overview
Description
“N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine hydrochloride” is a chemical compound with the molecular weight of 237.77 . It is commonly used as a reference material in various research fields .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H19N.ClH/c1-10-4-2-3-5-14(10)11-8-13(9-11)15-12-6-7-12;/h2-5,11-13,15H,6-9H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications
Enantioselective Synthesis
The enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes is crucial due to their importance in biologically active compounds. These compounds are synthesized through CuH-catalyzed hydroamination of strained trisubstituted alkenes, such as 1-substituted cyclobutenes and cyclopropenes. This process is notable for its high diastereo- and enantioselectivity, making it a significant advancement in the synthesis of complex molecular structures with multiple substituents and stereocenters. The enhanced reactivity of strained trisubstituted alkenes over their unstrained counterparts highlights the importance of molecular strain in chemical reactions, providing valuable insights for the design of new synthetic methods (Feng, Hao, Liu, & Buchwald, 2019).
Synthesis of Cyclobutane Derivatives
The intramolecular amination of nonclassical cyclopropylmethyl cation showcases another application, leading to the formation of 1-amino-1-hydroxymethylcyclobutane derivatives. This process depends on the substituents at the alkoxymethyl group and can be altered by the solvent and ionization conditions, demonstrating the nuanced control over the reaction's outcome. This method facilitates the exclusive formation of trans-cyclobutane derivatives, which can be further transformed into N-Boc-protected cyclobutane-based amino alcohols, underscoring the versatility of cyclopropyl and cyclobutyl compounds in organic synthesis (Skvorcova, Grigorjeva, & Jirgensons, 2017).
Activation of Cyclopropanes
An innovative organocatalytic activation of cyclopropanes has been developed, leveraging enamine-based activation of cyclopropylacetaldehydes. This activation is attributed to a favorable orbital interaction, leading to highly stereoselective formation of cyclobutanes. This method's synthetic potential has been demonstrated by producing biologically relevant spirocyclobutaneoxindoles and spirocyclobutanebenzofuranone with high yields, diastereomeric ratios, and enantiomeric excesses. The organocatalytic activation represents a novel approach for functionalizing donor-acceptor cyclopropanes at typically inert sites, providing a new pathway for the synthesis of complex molecular architectures (Halskov, Kniep, Lauridsen, Iversen, Donslund, & Jørgensen, 2015).
Mechanistic Insights into N-Dealkylation
N-Dealkylation of N-cyclopropylamine by horseradish peroxidase sheds light on the fate of the cyclopropyl group. This research provides direct evidence for the formation of a highly reactive aminium cation radical through single electron transfer oxidation. The study's findings illustrate the cyclopropyl ring's fragmentation into a distonic cation radical, which either cyclizes or reacts with oxygen, offering valuable insights into the mechanistic pathways of oxidative N-dealkylation. This understanding is pivotal for designing cyclopropylamine-containing probes for cytochrome P450 enzyme reactions (Shaffer, Morton, & Hanzlik, 2001).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N.ClH/c1-10-4-2-3-5-14(10)11-8-13(9-11)15-12-6-7-12;/h2-5,11-13,15H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKSOKHOQJQVOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(C2)NC3CC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine hydrochloride | |
CAS RN |
1354954-29-2 | |
| Record name | N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



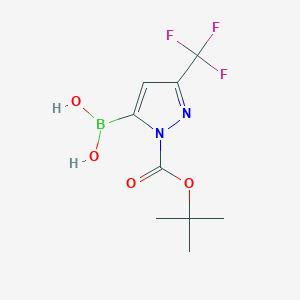
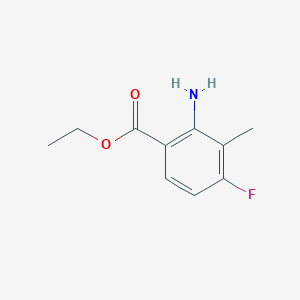
![tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1525753.png)
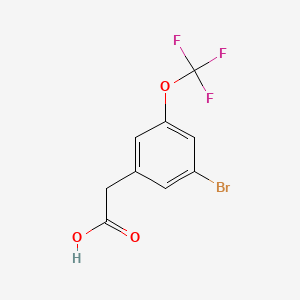

![tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1525757.png)
